

physical and spectral data of 4-Isopropoxyphenol

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Compound of Interest

Compound Name: **4-Isopropoxyphenol**

Cat. No.: **B1293736**

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An In-Depth Technical Guide to the Physicochemical and Spectral Properties of **4-Isopropoxyphenol**

This guide provides a comprehensive overview of **4-Isopropoxyphenol** (CAS 7495-77-4), a key intermediate in various fields of chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It offers field-proven insights into the synthesis, purification, and detailed spectral characterization of this compound, emphasizing the causal relationships behind experimental choices to ensure reproducible and reliable results.

Introduction and Molecular Overview

4-Isopropoxyphenol, also known as p-isopropoxyphenol or hydroquinone monoisopropyl ether, is an aromatic organic compound featuring a phenol ring substituted with an isopropoxy group at the para position. Its bifunctional nature—possessing both a nucleophilic hydroxyl group and a stable ether linkage—makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and polymers.

Understanding its core physical properties and spectral signature is paramount for its effective use and for quality control in any synthetic workflow.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and are critical for designing experimental procedures such as reaction setups,

solvent selection, and purification strategies. The key properties of **4-Isopropoxyphenol** are summarized below.

Property	Value	Source
CAS Number	7495-77-4	[1] [2]
Molecular Formula	C ₉ H ₁₂ O ₂	[1] [2]
Molecular Weight	152.19 g/mol	[1] [2]
Appearance	White to off-white crystalline solid	[3]
Melting Point	59-61 °C	[4] [5]
Boiling Point	117 °C at 4 Torr	[2]
Density	0.987 g/cm ³	[3]
Solubility	Slightly soluble in water; soluble in ethanol, ether, chloroform, ethyl acetate.	[4] [5]
pKa	10.19 ± 0.13 (Predicted)	[5]
LogP	2.6	[1]

Synthesis and Purification: A Validated Workflow

The most common and reliable method for preparing **4-Isopropoxyphenol** is via the Williamson ether synthesis, which involves the nucleophilic substitution of a halide by an alkoxide. In this case, hydroquinone is mono-alkylated using an isopropyl halide.

Synthesis Principle and Rationale

The synthesis proceeds by deprotonating one of the hydroxyl groups of hydroquinone with a mild base to form a phenoxide. This phenoxide then acts as a nucleophile, attacking an isopropyl electrophile (e.g., 2-bromopropane). Using a 1:1 molar ratio of hydroquinone to the alkylating agent is crucial to minimize the formation of the dialkylated byproduct, 1,4-

diisopropoxybenzene. A polar aprotic solvent like acetone or DMF is preferred as it effectively solvates the cation of the base, leaving the phenoxide anion more reactive.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize **4-Isopropoxyphenol** from hydroquinone and 2-bromopropane.

Materials:

- Hydroquinone (1.0 eq)
- 2-Bromopropane (1.1 eq)
- Potassium Carbonate (K_2CO_3), anhydrous (1.5 eq)
- Acetone, anhydrous
- 5% Hydrochloric Acid (HCl)
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$)

Procedure:

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroquinone (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
- Solvent Addition: Add anhydrous acetone to the flask to create a slurry (approx. 5-10 mL per gram of hydroquinone).
- Reagent Addition: Add 2-bromopropane (1.1 eq) to the mixture. The slight excess of the alkylating agent helps to drive the reaction to completion.
- Reaction Execution: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) by observing the consumption of hydroquinone.

- Work-up: a. After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. b. Evaporate the acetone under reduced pressure. c. Dissolve the resulting residue in ethyl acetate. d. Wash the organic layer sequentially with 5% HCl (to remove any remaining base), water, and brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Detailed Experimental Protocol: Purification

The crude product, often a brownish solid or oil, will contain unreacted hydroquinone, the desired product, and the dialkylated byproduct. Purification is typically achieved by flash column chromatography followed by recrystallization.

Part A: Flash Column Chromatography

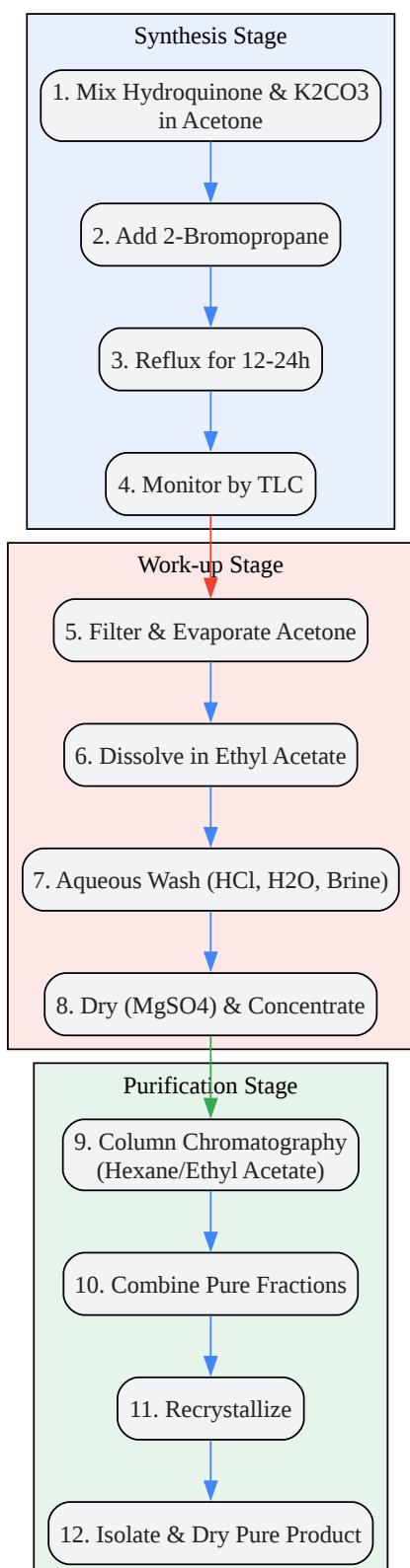
- Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
- Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1 v/v) as the eluent.
- Loading and Elution: Load the adsorbed crude product onto the top of the column. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20%). The less polar 1,4-diisopropoxybenzene will elute first, followed by the desired **4-Isopropoxyphenol**.
- Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
- Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Part B: Recrystallization

- Solvent Selection: Dissolve the product from the column in a minimum amount of a hot solvent, such as a mixture of ethyl acetate and hexanes.

- Crystallization: Slowly cool the solution to room temperature, then place it in an ice bath to induce crystallization.
- Isolation: Collect the pure white crystals by vacuum filtration and wash with a small amount of cold hexane.
- Drying: Dry the crystals under vacuum to remove any residual solvent.

Synthesis and Purification Workflow Diagram



Spectral Data Correlations

Mass Spec (m/z)
152 (M ⁺)
109 (M - C ₃ H ₇)

IR (cm ⁻¹)
3600-3200 (O-H)
1250-1200 (Aryl C-O)
2980-2850 (Alkyl C-H)

¹³ C NMR
~149-153 ppm (Ar-C-O)
~116-118 ppm (Ar-CH)
~70 ppm (-CH)
~22 ppm (-CH ₃)

¹ H NMR
~6.7-6.8 ppm (Ar-H)
~4.8 ppm (-OH)
~4.4 ppm (-CH)
~1.3 ppm (-CH ₃)

4-Isopropoxyphenol Structure

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